molecular formula C9H9ClO2 B1582173 1-(3-Chloro-4-methoxyphenyl)ethanone CAS No. 37612-52-5

1-(3-Chloro-4-methoxyphenyl)ethanone

Cat. No. B1582173
CAS RN: 37612-52-5
M. Wt: 184.62 g/mol
InChI Key: QILWOKAXHOAFOF-UHFFFAOYSA-N
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Description

“1-(3-Chloro-4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.620 . It is also known as "3-Chloro-4-methoxyacetophenone" .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-methoxyphenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloro-4-methoxyphenyl)ethanone” include a molecular weight of 184.620 . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .

Scientific Research Applications

. However, the specific applications of this compound in scientific research are not readily available in the sources I have access to.

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Another compound, 3-Hydroxy-4-methoxy-acetophenone (HMA), isolated from Cynanchum paniculatum, was found to have an analgesic effect and inhibitory action on the gastro-intestinal motility .

and a molecular weight of 184.620 . However, the specific applications of this compound in scientific research are not readily available in the sources I have access to.

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Another compound, 3-Hydroxy-4-methoxy-acetophenone (HMA), isolated from Cynanchum paniculatum, was found to have an analgesic effect and inhibitory action on the gastro-intestinal motility .

and a molecular weight of 184.620 . However, the specific applications of this compound in scientific research are not readily available in the sources I have access to.

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Another compound, 3-Hydroxy-4-methoxy-acetophenone (HMA), isolated from Cynanchum paniculatum, was found to have an analgesic effect and inhibitory action on the gastro-intestinal motility .

Safety And Hazards

“1-(3-Chloro-4-methoxyphenyl)ethanone” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, protective clothing, and protective gloves .

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILWOKAXHOAFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334480
Record name 3-Chloro-4-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)ethanone

CAS RN

37612-52-5
Record name 3-Chloro-4-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-4'-methoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Anhydrous aluminum chloride (281 g, 2.104 mol) and 1 L of ethanol-free chloroform were maintained at 0° C. with an ice bath while a solution of acetyl chloride (162 g, 2.28 mol) in 300 mL of chloroform was added over 25 minutes. To this solution was added 2-chloroanisole (250 g, 1.75 mol) in 250 mL of chloroform over 1 hour. The solution was stirred at room temperature for 16 hours and was poured into a mixture of ice and water. The phases were separated and the aqueous phase was extracted with dichloromethane and combined with the original organic phase. The combined organics were dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford a solid which was crystallized from dichloromethane/hexane to give 3-chloro-4-methoxyacetophenone (246 g, 76%) which was used directly in the next step without further purification.
Quantity
281 g
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1 L
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162 g
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300 mL
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250 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 1-(3-chloro-4-hydroxylphenyl)ethanone (1.7 g, 10 mmol) in DMF was added K2CO3 (1.52 g, 11 mmol), 2 N NaOH solution (5 ml), and Mel (0.68 ml). The reaction mixture was stirred at room temperature for 2 hours. Another 1.24 ml of Mel was added, and the reaction mixture was stirred for an additional 30 minutes. Water (50 ml) was added, and the product was extracted with 200 ml of EtOAc and 100 ml of benzene. The organic layer was washed with brine (50 ml), and dried with MgSO4, and the solvent was removed in vacuo to give the title compound in quantitative yield.
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1.7 g
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1.52 g
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5 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Nyulasi, A Németh, M Porcs-Makkay, J Kupai… - Tetrahedron, 2017 - Elsevier
The metalation of chloro- and methoxy-substituted acetophenone ketals with butyllithium (BuLi) and with N,N,N′,N″,N″-pentamethyldiethylenetriamine-complexed butyllithium (BuLi/…
Number of citations: 8 www.sciencedirect.com
D Vražič, M Jereb, KK Laali, S Stavber - Molecules, 2012 - mdpi.com
The Brønsted-acidic ionic liquid 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO 3 H)][OTf] was demonstrated to act efficiently as solvent and catalyst for the halogenation of …
Number of citations: 42 www.mdpi.com
J Kanagaraj, T Senthilvelan, RC Panda - Clean Technologies and …, 2015 - Springer
Laccases are the oldest with low substrate specificity enzymes used for degradation of various compounds, especially, dyes. In the present investigation, the cell-free extract of laccase …
Number of citations: 94 link.springer.com
Z Zheng, B Han, P Cheng, J Niu, A Wang - Tetrahedron, 2014 - Elsevier
New process that can selectively prepare α,α-dichloro ketones from various ketones with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) using ammonium chloride as a catalyst is …
Number of citations: 34 www.sciencedirect.com
AO Terent'ev, SV Khodykin, NA Troitskii, YN Ogibin… - …, 2004 - thieme-connect.com
Arylethanones are readily chlorinated with an aqueous HCl-H 2 O 2 system using ethanol as a cosolvent. The reaction proceeds rapidly and results in selective conversion of 1-…
Number of citations: 18 www.thieme-connect.com
C Pinedo-Rivilla, J Aleu… - Current organic chemistry, 2009 - ingentaconnect.com
One of the major problems facing the industrialized world today is the contamination of soils, ground water, sediments, surfacewater and air with hazardous and toxic chemicals. The …
Number of citations: 171 www.ingentaconnect.com
D Kalyani, AR Dick, WQ Anani, MS Sanford - Tetrahedron, 2006 - Elsevier
Palladium-catalyzed ligand directed C–H activation/halogenation reactions have been extensively explored. Both the nature of the directing group and the substitution pattern on the …
Number of citations: 365 www.sciencedirect.com
S Paria - 2015 - epub.uni-regensburg.de
This Ph.D thesis demonstrates the development of new methodologies for CC bond formation triggered by visible light photoredox catalysis. In Chapter 1, we have outlined a short …
Number of citations: 5 epub.uni-regensburg.de

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